molecular formula C23H17ClN2O4S B2851508 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chlorophenyl)acetamide CAS No. 866591-20-0

2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chlorophenyl)acetamide

Cat. No.: B2851508
CAS No.: 866591-20-0
M. Wt: 452.91
InChI Key: HIOSUSFSBQAICG-UHFFFAOYSA-N
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Description

2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its complex structure, which includes a benzenesulfonyl group, a quinoline core, and a chlorophenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chlorophenyl)acetamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through sulfonylation, where the quinoline derivative is treated with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Chlorophenylacetamide Moiety: The final step involves the acylation of the quinoline derivative with 3-chlorophenylacetic acid or its derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for biochemical studies.

    Medicine: Preliminary studies suggest that it may possess anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
  • 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide
  • 2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chlorophenyl)acetamide lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O4S/c24-16-7-6-8-17(13-16)25-22(27)15-26-14-21(23(28)19-11-4-5-12-20(19)26)31(29,30)18-9-2-1-3-10-18/h1-14H,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOSUSFSBQAICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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